![molecular formula C22H20N2O2 B5867488 N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5867488.png)
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide, also known as BMS-986165, is a small molecule inhibitor of TYK2 and JAK1. It is being developed as a potential treatment for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide selectively inhibits the activity of TYK2 and JAK1, which are enzymes that play a key role in the signaling pathways that contribute to autoimmune diseases. By inhibiting these enzymes, this compound reduces the production of cytokines, which are proteins that contribute to inflammation and tissue damage. This leads to a reduction in inflammation and a decrease in disease symptoms.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and improve disease symptoms in preclinical and clinical studies. In a preclinical study of psoriasis, this compound reduced the production of cytokines and improved skin inflammation and scaling. In a phase 1 clinical trial, this compound reduced psoriasis severity and improved skin clearance. This compound has also been shown to reduce inflammation and improve disease symptoms in mouse models of lupus and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide is that it selectively inhibits TYK2 and JAK1, which may reduce the risk of side effects compared to non-selective JAK inhibitors. However, one limitation of this compound is that it has not yet been extensively studied in humans, and its long-term safety and efficacy are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide. One direction is to continue evaluating its efficacy and safety in clinical trials for psoriasis, lupus, and inflammatory bowel disease. Another direction is to investigate the potential use of this compound in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to understand the long-term safety and efficacy of this compound, as well as its potential use in combination with other treatments for autoimmune diseases.
Synthesemethoden
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide was synthesized by Bristol-Myers Squibb using a multi-step process that involved the reaction of 4-methylbenzenecarboximidamide with 4-biphenylylacetic acid chloride in the presence of a base. The resulting intermediate was then treated with a reducing agent to form the final product. The synthesis method has been published in a patent application by Bristol-Myers Squibb.
Wissenschaftliche Forschungsanwendungen
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide has been the subject of several preclinical and clinical studies to evaluate its efficacy and safety in treating autoimmune diseases. In a preclinical study, this compound was shown to reduce inflammation and improve disease symptoms in a mouse model of psoriasis. In a phase 1 clinical trial, this compound was well-tolerated and showed promising results in treating psoriasis. Phase 2 clinical trials are currently underway to evaluate the efficacy of this compound in treating psoriasis, lupus, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-11-20(12-8-16)22(23)24-26-21(25)15-17-9-13-19(14-10-17)18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVTYHKPGQUDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
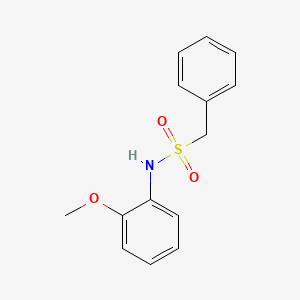
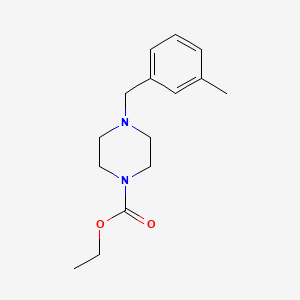
![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)
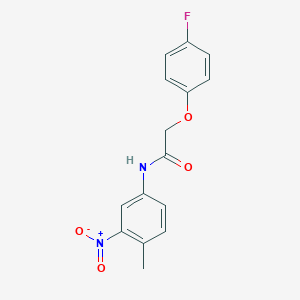
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)
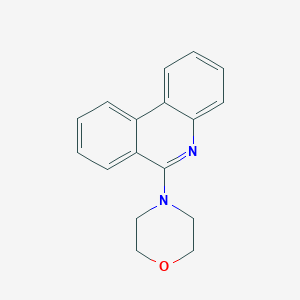

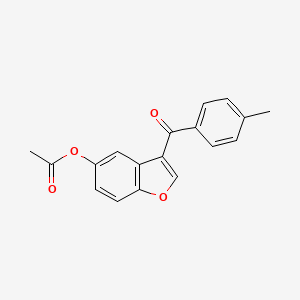
![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
